(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
CAS No.: 1407991-24-5
Cat. No.: VC2965086
Molecular Formula: C10H18F2N2O2
Molecular Weight: 236.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1407991-24-5 |
|---|---|
| Molecular Formula | C10H18F2N2O2 |
| Molecular Weight | 236.26 g/mol |
| IUPAC Name | tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3/t7-/m1/s1 |
| Standard InChI Key | MHRFRDWLNRHXMY-SSDOTTSWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(C[C@@H]1CN)(F)F |
| SMILES | CC(C)(C)OC(=O)N1CC(CC1CN)(F)F |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1CN)(F)F |
Introduction
Synthesis and Applications
-
Synthetic Routes: The synthesis of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine typically involves the use of chiral starting materials and protecting groups to ensure the correct stereochemistry. While specific synthetic routes for this compound are not detailed in the available literature, similar compounds often involve multi-step reactions including protection, fluorination, and deprotection steps.
-
Applications: This compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical chemistry. Its unique structure allows it to participate in various chemical transformations, making it valuable for the development of new drugs.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine | Not explicitly provided | Contains a Boc group and two fluorine atoms at the 4-position |
| (S)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine | C10H18F2N2O2 | Enantiomer of the (R) form, similar applications |
| 4,4-Difluoropyrrolidine | C5H7F2N | Simplified structure lacking Boc protection |
| (R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine | Not explicitly provided | Contains a methyl group on the aminomethyl moiety |
Research Findings and Biological Activity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume